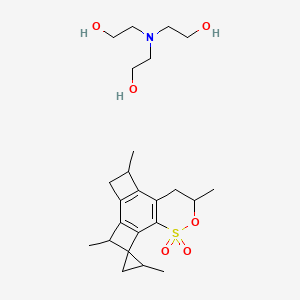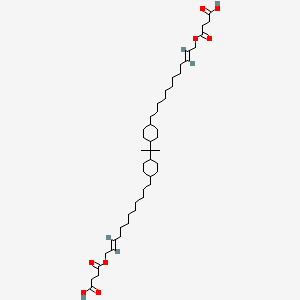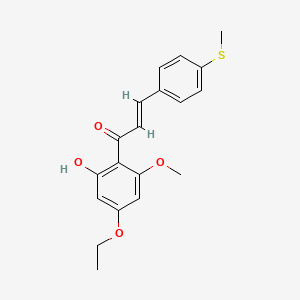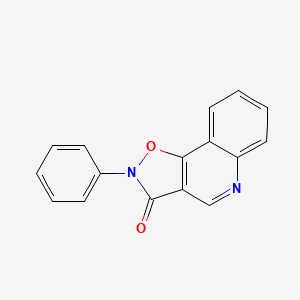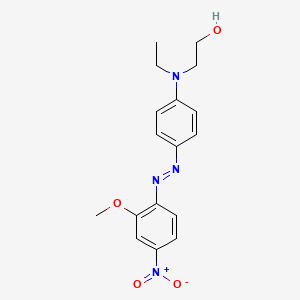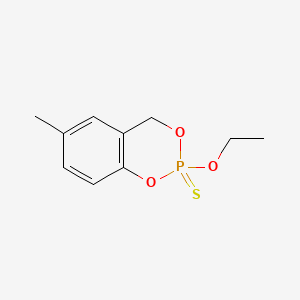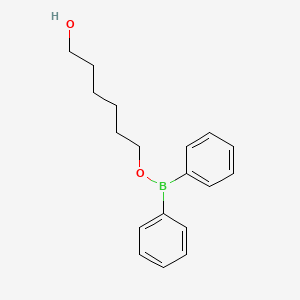![molecular formula C14H30N4O4 B12688917 N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea] CAS No. 36938-15-5](/img/structure/B12688917.png)
N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] is a chemical compound with the molecular formula C14H30N4O4 and a molecular weight of 318.42 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes two hydroxyethyl groups and a hexane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] typically involves the reaction of hexamethylene diisocyanate with N-methyl-N-(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The production process is designed to be efficient and cost-effective, meeting the demands of various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The hydroxyethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and other interactions, influencing its behavior in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea]: A closely related compound with similar structural features.
N,N’-Hexane-1,6-diylbis[N’-(2,2,6,6-tetramethylpiperidin-4-yl)formamide]: Another compound with a hexane backbone but different functional groups.
Uniqueness
N,N’‘-Hexane-1,6-diylbis[N’-(2-hydroxyethyl)-N’-methylurea] is unique due to its specific combination of hydroxyethyl and methylurea groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
36938-15-5 |
|---|---|
Molekularformel |
C14H30N4O4 |
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3-[6-[[2-hydroxyethyl(methyl)carbamoyl]amino]hexyl]-1-methylurea |
InChI |
InChI=1S/C14H30N4O4/c1-17(9-11-19)13(21)15-7-5-3-4-6-8-16-14(22)18(2)10-12-20/h19-20H,3-12H2,1-2H3,(H,15,21)(H,16,22) |
InChI-Schlüssel |
AKNPWFZCZXNMDM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C(=O)NCCCCCCNC(=O)N(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)



